![molecular formula C9H20O B14372965 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane CAS No. 90367-81-0](/img/structure/B14372965.png)
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is an organic compound with the molecular formula C9H20O It is a branched ether, characterized by the presence of an isopropyl group attached to the oxygen atom, which is further connected to a 2,3-dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 2,3-dimethyl-2-butanol can react with isopropyl bromide in the presence of sodium hydride to form the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as potassium tert-butoxide can be used to facilitate the reaction under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the ether linkage.
2,3-Dimethyl-2-butanol: An alcohol with a similar structure but with a hydroxyl group instead of an ether linkage.
Isopropyl ether: An ether with a simpler structure, lacking the dimethylbutane backbone.
Uniqueness
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is unique due to its branched structure and the presence of both an isopropyl group and a dimethylbutane backbone. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90367-81-0 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,3-dimethyl-2-propan-2-yloxybutane |
InChI |
InChI=1S/C9H20O/c1-7(2)9(5,6)10-8(3)4/h7-8H,1-6H3 |
Clé InChI |
HWSZQDNHIHDEAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
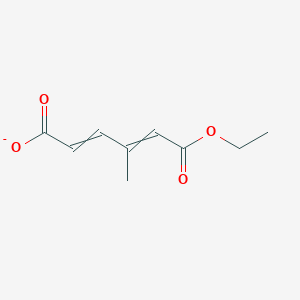
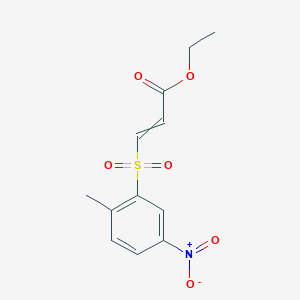

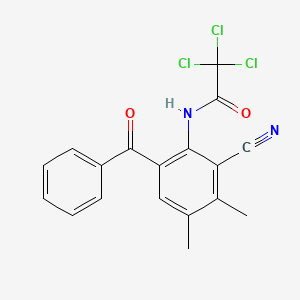
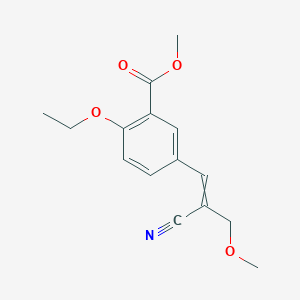
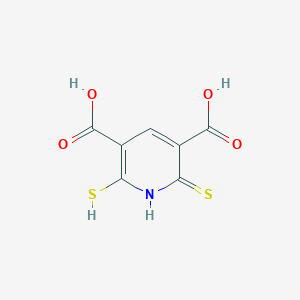
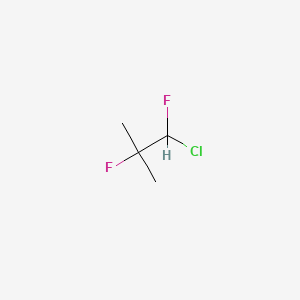

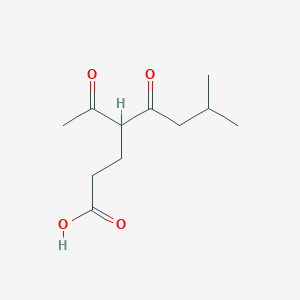

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
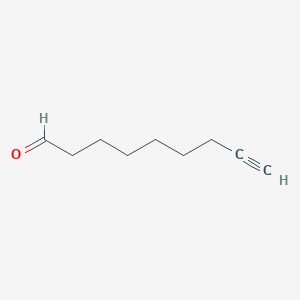
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
